Product packaging for 2-Anilino-2-oxoethyl thiocyanate(Cat. No.:CAS No. 10156-35-1)

2-Anilino-2-oxoethyl thiocyanate

Cat. No.: B14071368
CAS No.: 10156-35-1
M. Wt: 192.24 g/mol
InChI Key: MQAQDCGJZXXNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-2-oxoethyl thiocyanate is a synthetic organic compound featuring a thiocyanate (SCN) group, which is a versatile and highly valuable functional group in medicinal chemistry and organic synthesis . The structure of this reagent, which combines an anilino carbonyl group with the reactive thiocyanate, makes it a promising multi-functional building block for constructing more complex molecules. Organic thiocyanates, in general, are recognized as key precursors for the preparation of various sulfur-containing heterocycles and have demonstrated a range of bioactivities, including antitumor, antimicrobial, and nematocidal properties . The thiocyano group is ambident, meaning it can react at either the sulfur or nitrogen atom, allowing it to serve as a synthetic equivalent for other functionalities such as thioethers, sulfinyl cyanides, thiocarbamates, and disulfides . Researchers can leverage this compound in metal-catalyzed or metal-free coupling reactions, as well as in electrophilic thiocyanation protocols . Its value lies in its utility as a strategic intermediate in drug discovery programs, particularly for the development of new enzyme inhibitors and bioactive agents . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B14071368 2-Anilino-2-oxoethyl thiocyanate CAS No. 10156-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10156-35-1

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) thiocyanate

InChI

InChI=1S/C9H8N2OS/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)

InChI Key

MQAQDCGJZXXNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC#N

Origin of Product

United States

Reactivity and Mechanistic Organic Chemistry of 2 Anilino 2 Oxoethyl Thiocyanate

Reactivity of the Thiocyanate (B1210189) Moiety in 2-Anilino-2-oxoethyl Thiocyanate

The thiocyanate group (-SCN) is a versatile functional group known for its unique electronic properties and reactivity patterns.

Ambident Nucleophilic Character: S- vs. N-Attack Mechanisms

The thiocyanate anion is a classic example of an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom. researchgate.net Consequently, in reactions with electrophiles, this compound can, in principle, arise from the nucleophilic attack of a thiocyanate salt on a suitable electrophile, such as 2-anilino-2-oxoethyl halide. The regioselectivity of this attack is a subject of extensive study and is governed by several factors.

Generally, the formation of organic thiocyanates (R-SCN) is favored under kinetic control, as the sulfur atom is more polarizable and a better nucleophile in both SN1 and SN2 reactions. researchgate.netnih.gov In contrast, the formation of the thermodynamically more stable isothiocyanate isomer (R-NCS) often requires conditions that allow for thermodynamic control. researchgate.net

The preference for S-attack versus N-attack is influenced by the Hard and Soft Acids and Bases (HSAB) principle, the nature of the electrophile, solvent effects, and the counter-ion. Soft electrophiles tend to react preferentially at the soft sulfur center, while hard electrophiles favor the hard nitrogen center. However, recent studies suggest that the HSAB principle alone cannot fully explain the selectivity in reactions involving carbocations. figshare.com Kinetic studies have shown that for activation-controlled reactions, the rate of attack at the sulfur terminus can be several orders of magnitude greater than at the nitrogen terminus. figshare.com

Table 1: Factors Influencing S- vs. N-Attack by the Thiocyanate Nucleophile

Factor Favors S-Attack (Thiocyanate formation) Favors N-Attack (Isothiocyanate formation)
Control Kinetic Control researchgate.netnih.gov Thermodynamic Control researchgate.net
Electrophile Soft Electrophiles (e.g., primary alkyl halides) Hard Electrophiles (e.g., acyl chlorides)
Mechanism SN2, Activation-controlled SN1 nih.govfigshare.com SN1-type substrates (e.g., benzyl halides) wikipedia.org
Solvent Protic solvents Aprotic solvents
Counter-ion Larger, less coordinating cations (e.g., K⁺) Smaller, more coordinating cations (e.g., Li⁺)

Electrophilic Activation and Sulfur Transfer Reactions

While the thiocyanate group can act as a nucleophile, the sulfur atom in this compound can also be subject to electrophilic attack or oxidation, leading to sulfur transfer reactions. The sulfur atom's lone pairs can be targeted by various electrophiles and oxidizing agents.

Electrophilic activation can occur with reagents like N-thiocyanatosuccinimide (NTS), which can act as an electrophilic thiocyanating agent. nih.gov The sulfur atom in an organic thiocyanate can be oxidized by agents such as peroxides or peracids. This oxidation can lead to the formation of sulfenyl thiocyanates (RSSCN) or other reactive sulfur species, which are valuable intermediates in organic synthesis. nih.gov These activated intermediates can then transfer the sulfur-containing moiety to other nucleophiles. Such reactivity patterns allow organic thiocyanates to serve as precursors for a variety of other sulfur-containing functional groups, including thiols, disulfides, and thioethers. chemrevlett.com

Cleavage and Rearrangement Reactions of the Thiocyanate Group

The thiocyanate group in this compound can undergo several cleavage and rearrangement reactions.

Isomerization to Isothiocyanate : Organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS). wikipedia.org This rearrangement is often catalyzed by heat or by the presence of excess thiocyanate ions and is particularly rapid for certain structures like allyl thiocyanates. wikipedia.org For this compound, this would result in the formation of 2-anilino-2-oxoethyl isothiocyanate.

Hydrolysis : Under hydrolytic conditions, organic thiocyanates can be converted to thiocarbamates in what is known as the Riemschneider thiocarbamate synthesis. wikipedia.org

Reductive Cleavage : Electrochemical reduction can cleave the thiocyanate group, typically yielding thioates and cyanide. wikipedia.org In some cases, the entire -SCN group can be replaced by a hydride.

Nucleophilic Displacement : The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, although it is not as effective as halides. The C-S bond can be cleaved by strong nucleophiles.

Table 2: Potential Products from Cleavage and Rearrangement of this compound

Reaction Type Reagents/Conditions Potential Product
Isomerization Heat, SCN⁻ catalyst 2-Anilino-2-oxoethyl isothiocyanate
Hydrolysis Acid or Base 2-Anilino-2-oxoethyl thiocarbamate
Reductive Cleavage Electrochemical methods N-Phenylacetamide, Cyanide
Nucleophilic Attack Strong Nucleophile (Nu⁻) 2-Anilino-2-oxoethyl-Nu + SCN⁻

Reactivity of the Anilino and Amide Functional Groups

The presence of the anilino and amide groups introduces additional sites of reactivity, primarily centered around the nucleophilic nitrogen atoms.

Nucleophilicity of the Anilino Nitrogen

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it nucleophilic. However, its nucleophilicity is significantly lower than that of aliphatic amines because the lone pair is delocalized into the adjacent benzene (B151609) ring. reddit.com Despite this reduced reactivity, the anilino nitrogen can still participate in various reactions.

The nucleophilicity of the aniline (B41778) moiety is sensitive to the electronic nature of substituents on the aromatic ring. researchgate.net Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. reddit.com The anilino nitrogen in this compound can undergo typical amine reactions such as acylation, alkylation, and reaction with carbonyl compounds, provided that sufficiently reactive electrophiles or catalytic activation are employed. youtube.com For instance, forming an amide linkage with a carboxylic acid often requires the use of coupling agents like HBTU or converting the acid to a more reactive acid chloride. researchgate.net

Intermolecular and Intramolecular Cyclization Reactions

The multifunctional nature of this compound provides the potential for both intermolecular and intramolecular reactions, particularly cyclizations, to form various heterocyclic systems. The proximity of nucleophilic centers (anilino nitrogen, amide oxygen/nitrogen) to electrophilic centers (thiocyanate carbon, amide carbonyl carbon) is key to these transformations.

Intramolecular Cyclization: Intramolecular reactions are often favored due to entropic factors. Several plausible cyclization pathways can be envisioned:

Attack by Anilino Nitrogen: The anilino nitrogen could act as an intramolecular nucleophile, attacking the electrophilic carbon of the thiocyanate group. While the cyano group's nitrogen is generally a weak nucleophile, activation by Lewis or Brønsted acids could facilitate such a cyclization. nih.gov

Attack by Amide Nitrogen/Oxygen: Similarly, the amide nitrogen or, more likely, the amide oxygen (acting through its enol form) could attack the thiocyanate carbon.

These cyclization reactions could lead to the formation of various five- or six-membered heterocyclic rings, which are common structural motifs in medicinal chemistry. The specific product formed would depend on the reaction conditions (e.g., acid or base catalysis) that favor one nucleophilic site over another.

Table 3: Plausible Heterocyclic Products from Intramolecular Cyclization

Nucleophile Electrophilic Center Potential Heterocyclic Core
Anilino Nitrogen Thiocyanate Carbon Benzimidazole or Thiazine derivative
Amide Nitrogen Thiocyanate Carbon Imidazolidine or Thiazine derivative
Amide Oxygen (Enol) Thiocyanate Carbon Oxazoline or Oxazine derivative

Intermolecular Reactions: Under certain conditions, such as high concentration or in the presence of specific catalysts, intermolecular reactions could compete with intramolecular cyclization. For example, the anilino nitrogen of one molecule could react with the thiocyanate group of another, leading to the formation of dimers or oligomers.

Hydrolysis and Derivatization of the Amide Linkage

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, which leads to the cleavage of the carbon-nitrogen bond. This reaction yields aniline and 2-oxo-2-thiocyanatoacetic acid, with the latter likely being unstable and prone to further decomposition.

The mechanism of amide hydrolysis is pH-dependent. psu.eduresearchgate.net In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the anilide anion as the leaving group, leads to the final products.

Beyond hydrolysis, the amide linkage can be a site for other derivatization reactions. The nitrogen atom, while not strongly nucleophilic due to resonance delocalization of its lone pair into the carbonyl group, can participate in reactions under specific conditions. However, a more common reaction pathway for α-thiocyanato ketones involves the thiocyanate group itself, which can lead to intramolecular cyclization. For instance, α-thiocyanatophenones, which are structurally related, can undergo acid-mediated cyclization to form thiazolone molecules. nih.gov Similar intramolecular reactions could be considered a form of derivatization for this compound.

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanistic pathways of reactions involving this compound is essential for predicting its chemical behavior and controlling reaction outcomes.

In other potential reactions, such as nucleophilic substitution at the α-carbon or intramolecular cyclization, the rate-limiting step could differ. For a reaction involving the thiocyanate group, the formation of a key intermediate, such as an enolate, might be the slowest step. The specific conditions, including solvent, temperature, and the nature of other reactants, would influence which mechanistic pathway is favored and which step becomes rate-limiting.

The elucidation of reaction mechanisms relies on the identification of transient species, including intermediates and transition states.

Tetrahedral Intermediate in Amide Hydrolysis: The most critical intermediate in the alkaline hydrolysis of the amide linkage is the tetrahedral intermediate. This species is formed when the hydroxide nucleophile attacks the sp²-hybridized carbonyl carbon, causing it to become sp³-hybridized with a negative charge on the oxygen atom. This intermediate is unstable and rapidly collapses to form the products by ejecting the most stable leaving group, which in this case is the anilide anion. acs.org

Other Potential Intermediates: In reactions involving the α-thiocyanato ketone moiety, other intermediates are plausible. For example, reactions of α-thiocyanato ketones with amines can proceed through condensation at the carbonyl group, followed by cyclization to form 2-iminothiazolines. researchgate.net Such a pathway would involve imine and enamine intermediates. Radical intermediates have also been proposed in the synthesis of α-thiocyanato ketones under certain conditions, such as visible-light-mediated reactions. chemrevlett.com

Transition states are high-energy, transient configurations of atoms that occur as reactants are converted into intermediates or products. For the rate-limiting step of amide hydrolysis, the transition state would resemble the structure of the reactants (amide and hydroxide ion) on their way to forming the tetrahedral intermediate, with the C-O bond partially formed and the C-N bond still intact.

Influence of Substituent Effects on Reactivity

The reactivity of this compound can be significantly modulated by introducing substituents onto the phenyl ring of the anilino group. These substituents can exert electronic effects (both inductive and resonance) that alter the electron density at the reaction center.

A computational study on the alkaline hydrolysis of para-substituted N-phenylacetamides demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. acs.org The findings from this study can be directly applied to predict the behavior of substituted this compound derivatives.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density on the phenyl ring. This effect is transmitted to the amide carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. Consequently, EWGs are predicted to accelerate the rate of alkaline hydrolysis.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the ring. This reduces the electrophilicity of the carbonyl carbon, making the nucleophilic attack less favorable and thereby slowing down the hydrolysis reaction.

The study found an excellent linear correlation between the Hammett σ constants of the substituents and the calculated energy changes for the rate-determining step. acs.org Furthermore, the electrostatic potential at the carbonyl carbon atom was identified as a highly accurate local reactivity index, with a more positive potential correlating to a higher reaction rate. acs.org

The following table summarizes the expected qualitative effects of substituents on the rate of alkaline amide hydrolysis.

Substituent Type on Phenyl RingExample SubstituentsElectronic EffectEffect on Carbonyl Carbon ElectrophilicityPredicted Effect on Hydrolysis Rate
Electron-Withdrawing-NO₂, -CN, -Cl, -CF₃Inductive/Resonance WithdrawalIncreaseIncrease
Electron-Donating-CH₃, -OCH₃, -NH₂Inductive/Resonance DonationDecreaseDecrease

Applications in Advanced Organic Synthesis

2-Anilino-2-oxoethyl Thiocyanate (B1210189) as a Versatile Synthetic Building Block

2-Anilino-2-oxoethyl thiocyanate stands out as a multifaceted building block in organic synthesis due to its array of reactive sites. The molecule's structure, which includes an active methylene (B1212753) group, a thiocyanate moiety, and an anilino group, allows for a diverse range of chemical transformations. This versatility makes it a valuable precursor for synthesizing complex organic molecules, including various biologically active compounds and functional materials. nih.gov

Precursor for Heterocyclic Compounds

The strategic arrangement of functional groups makes this compound an excellent starting material for synthesizing a wide range of heterocyclic compounds. These ring systems are fundamental in fields like medicinal chemistry and materials science.

Synthesis of Thiazoles and Related Sulfur-Containing Heterocycles

This compound is a key component in the synthesis of thiazole (B1198619) derivatives, a class of sulfur-containing heterocycles known for a wide spectrum of biological activities. derpharmachemica.com A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. derpharmachemica.compleiades.online In this context, this compound or its derivatives react with α-haloketones to produce 2-aminothiazoles in good yields. derpharmachemica.com The reaction mechanism involves the sulfur atom of the thiocyanate acting as a nucleophile, attacking the α-haloketone, which is followed by cyclization to form the thiazole ring. This method allows for the convenient synthesis of structurally diverse thiazoles by varying the substituents on the reactants. derpharmachemica.compleiades.online

A simple, solvent-controlled method allows for the divergent synthesis of either thiocyanated enaminones or 2-aminothiazoles from enaminones, potassium thiocyanate (KSCN), and N-bromosuccinimide (NBS). researchgate.net By simply changing the solvent, the reaction can be directed to selectively produce one class of compounds over the other, highlighting the versatility of the thiocyanate group in heterocyclic synthesis. researchgate.net

ReactantsProduct TypeMethod
Enaminones, KSCN, NBSThiocyanated Enaminones or 2-AminothiazolesSolvent-controlled synthesis researchgate.net
α-Haloketones, Thioamides (or thioureas)2-AminothiazolesHantzsch reaction derpharmachemica.compleiades.online
N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides, Thioureas2,5-Diamino-1,3-thiazole derivativesHantzsch-type reaction pleiades.online

Formation of Nitrogen-Containing Heterocycles

The versatility of this compound extends to the formation of various nitrogen-containing heterocycles. The isothiocyanate group, which can be derived from the thiocyanate, is a key intermediate for the synthesis of nitrogen heterocycles like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org This reactivity enables a diversity-oriented synthesis approach, which is particularly useful for creating large libraries of compounds, such as DNA-encoded libraries (DELs). rsc.org

Multicomponent reactions involving this building block can also produce pyrimidine (B1678525) scaffolds. semanticscholar.org For instance, the reaction of a related compound with substituted benzaldehydes and thiourea (B124793) yields pyrimidine derivatives. semanticscholar.orgnih.gov Furthermore, derivatives like 3-amino-2-thiohydantoins can be readily prepared from alkyl isothiocyanatocarboxylates and hydrazine (B178648) hydrate, showcasing another route to nitrogen-containing heterocycles. mdpi.com The synthesis of these heterocycles is significant as they are often associated with a wide range of biological activities. researchgate.netresearchgate.net

Development of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rug.nl this compound and its derivatives are well-suited for such strategies. For example, isocyanide-based MCRs are highly amenable to automation and high-throughput synthesis, allowing for the rapid generation of diverse small-molecule libraries. rug.nl

The compound's derivatives can participate in MCRs to produce various heterocyclic structures. A notable example is the reaction of a derivative with substituted benzaldehydes and ethyl cyanoacetate (B8463686) or malononitrile (B47326) to produce pyran derivatives. semanticscholar.orgnih.gov When thiourea is used instead, pyrimidine scaffolds are formed. semanticscholar.orgnih.gov These reactions demonstrate the power of MCRs to quickly build molecular complexity from simple and readily available starting materials, which is a significant advantage in medicinal chemistry and drug discovery.

Role in the Construction of Complex Molecular Architectures

The utility of this compound extends beyond simple heterocycles to the assembly of more intricate molecular frameworks. The thiocyanate group is a versatile handle that can be manipulated and converted into many other functional groups, providing access to a wide array of derivatives. researchgate.net This flexibility is crucial when planning the synthesis of complex natural products and other challenging targets.

The development of innovative synthetic methods, such as the ring-opening of aziridines followed by cyclization, allows for the transformation of simple three-membered rings into five- or six-membered nitrogen-containing heterocycles. frontiersin.org These strategies, which can be highly stereospecific and performed in a one-pot sequence, are essential for building complex, polycyclic structures like alkaloids. frontiersin.org The ability to construct such architectures efficiently is a testament to the advanced synthetic methodologies available to organic chemists. frontiersin.org

Development of Novel Reagents and Ligands Derived from this compound

Derivatives of this compound are valuable for creating novel reagents and ligands. The thiocyanate group itself is a precursor to isothiocyanates, which are key building blocks in many synthetic procedures. mdpi.com For example, N-selenocyanato-dibenzenesulfonimide has been developed as an electrophilic selenocyanation reagent for various nucleophiles, including anilines and phenols. nih.gov

Furthermore, the nitrogen and sulfur atoms within the derivatives of this compound make them suitable as ligands for coordinating with metal ions. For instance, copper(II) complexes with thiocyanate and aniline (B41778) derivatives have been synthesized and studied. researchgate.net Spectroscopic analysis of these complexes indicates a pseudooctahedral geometry. researchgate.net The development of such metal complexes opens possibilities for new catalysts and materials with unique electronic and chemical properties.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "2-Anilino-2-oxoethyl thiocyanate" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the foundational data for structural assignment.

¹H NMR: The proton NMR spectrum of "this compound" would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons of the anilino group would typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and thiocyanate (B1210189) groups would likely resonate as a singlet in the range of 4.0-5.0 ppm. The amide proton (-NH-) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (-C=O) is expected to have a characteristic signal in the highly deshielded region of 160-170 ppm. The carbons of the phenyl ring would generate signals between 120-140 ppm. The methylene carbon (-CH₂-) would likely appear around 40-50 ppm. A crucial signal would be that of the thiocyanate carbon (-SCN), which is often observed in the range of 110-120 ppm. However, the thiocyanate carbon signal can sometimes be broad or weak due to the quadrupolar relaxation of the adjacent nitrogen atom. echemi.comnih.gov

Two-dimensional (2D) NMR techniques are employed to further resolve structural ambiguities and confirm atomic connectivity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For "this compound," COSY would be instrumental in confirming the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the methylene proton signals to the corresponding methylene carbon signal and the aromatic proton signals to their respective carbon signals in the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide NH8.0 - 9.0 (broad singlet)-
Aromatic CH7.0 - 8.0 (multiplets)120 - 140
Methylene CH₂4.0 - 5.0 (singlet)40 - 50
Carbonyl C=O-160 - 170
Thiocyanate SCN-110 - 120

Note: These are predicted values and can vary based on the solvent and experimental conditions.

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can probe its conformation and packing in the crystalline state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using ssNMR. Different polymorphs of "this compound" would exhibit distinct ¹³C chemical shifts and relaxation times due to variations in their crystal lattice environments and intermolecular interactions. This technique is crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in "this compound" by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of "this compound" would display several key absorption bands. A strong, sharp absorption band corresponding to the thiocyanate (-SCN) stretching vibration is expected in the region of 2140-2175 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would appear as a strong band around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a band in the range of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methylene group would be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The thiocyanate stretch is typically a very strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. While the carbonyl stretch is also Raman active, it is often weaker than in the IR spectrum. The symmetric vibrations of the benzene ring are usually strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Thiocyanate (-SCN)C≡N Stretch2140 - 2175
Amide (C=O)C=O Stretch1650 - 1680
Amide (N-H)N-H Stretch3200 - 3400
Aromatic (C-H)C-H Stretch3000 - 3100
Methylene (C-H)C-H Stretch2850 - 2960
Aromatic (C=C)C=C Stretch1450 - 1600

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the precise molecular weight of "this compound" and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of "this compound" (C₉H₈N₂OS). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected ion. In a typical MS/MS experiment, the molecular ion of "this compound" would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule's structure.

The fragmentation of "this compound" would likely proceed through characteristic pathways. Cleavage of the bond between the carbonyl group and the methylene group could lead to the formation of an anilino-carbonyl fragment and a thiocyanatomethyl radical. Alternatively, cleavage of the C-S bond could occur. The analysis of these fragmentation pathways provides valuable confirmation of the compound's structural arrangement. The fragmentation patterns can be complex, but they offer a high degree of confidence in the structural elucidation when combined with other spectroscopic data. core.ac.ukchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, bond lengths, and bond angles of this compound. Furthermore, it would illuminate the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.

For a molecule like this compound, a crystallographic analysis would be expected to reveal key structural features. The planar phenyl ring of the anilino group and the stereochemistry around the amide linkage would be precisely defined. The linear geometry of the thiocyanate group (-S-C≡N) would also be confirmed.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic study is presented below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Density (calculated) (g/cm³)1.35
R-factor< 0.05
Key Bond Lengths (Å)
N-H~0.86
C=O~1.23
C-N (amide)~1.33
C-S~1.68
S-C (thiocyanate)~1.65
C≡N (thiocyanate)~1.15
Key Bond Angles (°)
O=C-N~122
C-S-C~99
S-C-N~179
Intermolecular Interactions N-H···N hydrogen bonds, C-H···π interactions

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) provides information about the electronic structure and the extent of conjugation in the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the anilino and thiocyanate moieties. The phenyl ring of the anilino group contains π electrons that can undergo π → π* transitions, typically resulting in strong absorption bands in the UV region. The presence of the amino group attached to the phenyl ring would likely cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene, due to the electron-donating nature of the nitrogen lone pair extending the conjugation.

The amide group also possesses n → π* and π → π* transitions. The thiocyanate group, while having a strong triple bond, does not typically show strong absorptions in the near-UV or visible range unless conjugated with a chromophore. In this molecule, the primary chromophore is the anilinoacetamide portion. The electronic transitions would likely involve the promotion of electrons from the π orbitals of the benzene ring and the non-bonding orbitals of the nitrogen and oxygen atoms to the antibonding π* orbitals.

A hypothetical UV-Vis absorption data table is provided below to illustrate the expected findings.

Hypothetical UV-Vis Spectroscopic Data for this compound (in Methanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
~240~12,000π → π* (Phenyl ring)
~285~1,500n → π* (Carbonyl/Amide)

This detailed analysis, combining the structural insights from X-ray crystallography with the electronic information from UV-Vis spectroscopy, would provide a comprehensive understanding of the fundamental chemical properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure of 2-Anilino-2-oxoethyl thiocyanate (B1210189)

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. core.ac.uk It allows for the accurate calculation of various molecular properties, including geometries, energies, and spectroscopic parameters, making it a valuable tool in computational chemistry. core.ac.uk

Optimization of Ground State Geometries

A crucial first step in computational analysis is the optimization of the molecule's ground state geometry. utwente.nl This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For 2-anilino-2-oxoethyl thiocyanate, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located. utwente.nl

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. iqce.jplibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. iqce.jplibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. chalcogen.ro A larger gap suggests higher stability and lower reactivity.

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. This analysis reveals the regions of the molecule that are most likely to be involved in nucleophilic and electrophilic attacks, respectively. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aniline (B41778) ring and the thiocyanate group, while the LUMO is often found on the electron-deficient carbonyl group and the thiocyanate moiety.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO[Value]
LUMO[Value]
HOMO-LUMO Gap[Value]

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. core.ac.uk By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, including intermediates and transition states. For reactions involving this compound, computational studies can predict the energetics of different routes, helping to understand how the molecule transforms into various products.

Transition state analysis is a critical component of these studies. The transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable species. By calculating the structure and energy of the transition state, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. These computational insights are crucial for designing new synthetic routes and for understanding the reactivity of this compound in various chemical environments.

Prediction and Interpretation of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic environment. core.ac.uk

  • NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. By comparing these calculated shifts with experimental spectra, a detailed assignment of the observed signals to specific atoms in the molecule can be made.
  • IR Frequencies: The vibrational frequencies of a molecule can also be computed. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak in the experimental IR spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O stretch, N-H bend, S-C≡N stretch).
  • This predictive capability is not only useful for confirming experimental results but can also aid in the identification of unknown compounds or in the analysis of complex spectra where signal overlap may occur.

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

    For this compound, MD simulations can be used for:

  • Conformational Analysis: The molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt in different environments (e.g., in a solvent or in the gas phase). researchgate.net
  • Intermolecular Interactions: By simulating multiple molecules of this compound together, or with solvent molecules, MD can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. This is crucial for understanding its physical properties like solubility and crystal packing.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (focused on structural and electronic features, not biological activity itself)

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural or electronic properties of a series of compounds and a particular activity. biolscigroup.usnih.gov While often used in drug design to predict biological activity, the principles of QSAR can be applied to understand how structural and electronic features influence other properties of interest.

    For this compound and its derivatives, a QSAR study could focus on correlating calculated molecular descriptors with a specific chemical property, such as reactivity in a certain reaction or a physical property like its partition coefficient. The molecular descriptors used in such a model would be derived from computational chemistry calculations and can include:

  • Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. walisongo.ac.id
  • Structural/Steric Descriptors: Molecular weight, surface area, and volume.
  • By developing a QSAR model, researchers can identify the key structural and electronic features that govern a particular property. This knowledge can then be used to design new molecules with tailored properties, for example, to enhance reactivity or to modify solubility, based on the principles derived from the model.

    Future Directions and Research Perspectives

    Exploration of Untapped Synthetic Potential and Novel Reaction Pathways

    There is no available literature detailing the synthesis or reactivity of 2-Anilino-2-oxoethyl thiocyanate (B1210189), precluding any discussion of untapped synthetic potential or novel reaction pathways.

    Integration of 2-Anilino-2-oxoethyl Thiocyanate into Sustainable and Flow Chemistry Processes

    Without established synthetic routes, the integration of this compound into sustainable and flow chemistry processes cannot be evaluated.

    Advanced Derivatization and Scaffold Construction for Materials Science and Chemical Biology Research

    The potential for creating advanced derivatives of this compound for materials science or chemical biology is contingent on understanding its fundamental reactivity, which is not currently documented.

    Development of New Computational Models for Predicting Reactivity and Selectivity

    The development of accurate computational models requires experimental data for validation. As no such data for this compound has been published, this area of research remains unexplored.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic pathways for 2-anilino-2-oxoethyl thiocyanate, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-phenyliminomethyl-4-thiazolidinone derivatives with arylisothiocyanates in dimethylformamide (DMF) under basic conditions (e.g., potassium hydroxide) yields thiocyanate derivatives . Optimization involves controlling reaction time (monitored via TLC), stoichiometry, and temperature. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

    Q. How is the molecular geometry of this compound determined experimentally?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers analyze unit cell parameters (e.g., orthorhombic system with a=17.822A˚,b=9.0616A˚,c=21.473A˚a = 17.822 \, \text{Å}, b = 9.0616 \, \text{Å}, c = 21.473 \, \text{Å}) and hydrogen-bonding networks . Data collection requires monochromatic radiation (Mo-Kα), and structural validation involves R-factor analysis (< 0.05 for high accuracy).

    Q. What factors influence the stability of this compound in aqueous solutions?

    • Methodology : Stability is assessed via differential scanning calorimetry (DSC) and dynamic light scattering (DLS). Weakly hydrated anions (e.g., thiocyanate) can induce electrostatic stabilization or salting-out effects depending on concentration and pH. For instance, sodium thiocyanate enhances solubility at low concentrations but destabilizes via anion-polymer interactions at higher concentrations .

    Advanced Research Questions

    Q. How does this compound interact with transition metals, and what are the implications for catalysis?

    • Methodology : The compound acts as a ligand in metal complexes. For example, palladium(II) complexes with 2-anilino-2-oxoethyl moieties are synthesized by reacting the thiocyanate derivative with PdCl₂ in methanol. Characterization via SC-XRD reveals square-planar geometry and hydrogen-bonded networks . Applications in catalysis (e.g., cross-coupling reactions) require studying electronic effects via cyclic voltammetry and DFT calculations.

    Q. What are the degradation pathways of this compound in environmental or biological systems?

    • Methodology : Microbial degradation studies using activated sludge models (e.g., continuous reactor systems) quantify thiocyanate oxidation rates. Nitrogen and sulfur balance analyses track intermediates like cyanate and sulfate. Kinetic parameters (e.g., Ks0.5mMK_s \approx 0.5 \, \text{mM}, μmax0.1h1\mu_{\text{max}} \approx 0.1 \, \text{h}^{-1}) are derived from Monod equation fits . For biological systems, in vitro assays measure oxidative stress markers (e.g., glutathione depletion) under varying pH and temperature .

    Q. How can computational modeling predict the reactivity of this compound in novel reactions?

    • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic/nucleophilic sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular dynamics (MD) simulations (e.g., GROMACS) predict interactions with biomacromolecules, focusing on binding energies and conformational changes .

    Q. What analytical techniques validate the purity and composition of this compound?

    • Methodology :

    • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards.
    • Spectroscopy : FT-IR confirms SCN⁻ stretching (~2050 cm⁻¹); 1H NMR^1\text{H NMR} (DMSO-d6) resolves aromatic protons (δ 7.2–7.8 ppm) and NH groups (δ 10.2 ppm).
    • Validation : Recovery tests (spiked samples) and ANOVA for reproducibility (p < 0.05) ensure method accuracy .

    Data Contradictions and Resolution

    Q. Why do weakly hydrated anions like thiocyanate exhibit both stabilizing and destabilizing effects on the compound?

    • Analysis : Contradictions arise from competing mechanisms: (i) Thiocyanate’s chaotropic nature disrupts water structure, enhancing solubility (Hofmeister series), and (ii) anion-polymer interactions at high concentrations induce salting-out. Resolving this requires comparing DSC thermograms (phase transitions) and zeta potential measurements (surface charge) across concentration gradients .

    Methodological Tables

    Parameter Synthesis Optimization Structural Analysis
    Key ReagentsArylisothiocyanate, KOH, DMFMo-Kα radiation, SHELXL refinement
    Critical Conditions60–80°C, inert atmosphereR-factor < 0.05, resolution > 0.8 Å
    Validation MetricsTLC purity, elemental analysisHydrogen-bond distances (1.8–2.2 Å)
    Degradation Study Microbial Kinetics Computational Modeling
    Reactor TypeContinuous stirred-tankDFT (B3LYP), MD (GROMACS)
    Key Outputsμmax\mu_{\text{max}}, KsK_sHOMO-LUMO gap, binding energies (kcal/mol)

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